molecular formula C10H18N2O2 B13740536 ethyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate

ethyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B13740536
M. Wt: 198.26 g/mol
InChI Key: YXJPAZXYCIOTIV-CBLAIPOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound featuring an 8-azabicyclo[3.2.1]octane core with an ethyl ester group at position 8 and an amino group at position 2. Its molecular formula is C₁₁H₂₀N₂O₂, with a molecular weight of 212.29 g/mol (calculated from ). The stereochemistry (1R,5S) is critical for its biological activity and synthetic utility, as seen in its role as an intermediate in pan-Ras inhibitor synthesis (). The amino group enables further functionalization, while the ethyl ester balances lipophilicity and metabolic stability compared to bulkier tert-butyl esters ().

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C10H18N2O2/c1-2-14-10(13)12-8-3-4-9(12)6-7(11)5-8/h7-9H,2-6,11H2,1H3/t7?,8-,9+

InChI Key

YXJPAZXYCIOTIV-CBLAIPOGSA-N

Isomeric SMILES

CCOC(=O)N1[C@@H]2CC[C@H]1CC(C2)N

Canonical SMILES

CCOC(=O)N1C2CCC1CC(C2)N

Origin of Product

United States

Preparation Methods

Enantioselective Construction of the 8-Azabicyclo[3.2.1]octane Core

The bicyclic core is typically synthesized via enantioselective methods that either:

  • Build the bicyclic framework directly with stereocontrol, or
  • Use desymmetrization of achiral tropinone derivatives.

A 2021 review on the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold highlights that many methods rely on starting from acyclic precursors containing stereochemical information that guides the formation of the bicyclic structure with the correct absolute configuration. Alternatively, stereochemical control can be achieved in the cyclization step itself or by enzymatic resolution processes.

Multi-Component Condensation Approach

A well-documented method involves a multi-component condensation between succindialdehyde, an organic amine (such as methylamine), and acetonedicarboxylic acid esters (e.g., dimethyl 1,3-acetonedicarboxylate). This reaction, conducted under nitrogen atmosphere and at low temperature (ice bath), yields tropinone-dicarboxylic acid ester derivatives with high yields (70–90 mol%).

For example:

Reagents & Conditions Product Example Yield (%)
Succindialdehyde + methylamine + dimethyl 1,3-acetonedicarboxylate in methanol, ice bath, N2 atmosphere Dimethyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2,4-dicarboxylate 70-90

This intermediate can be further transformed by enzymatic asymmetric dealkoxycarbonylation (using enzymes like pig liver esterase) at pH 7–9 and 10–40°C to selectively remove one ester group and yield optically active monoesters such as ethyl (1R,5S)-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate derivatives.

Enzymatic Asymmetric Dealkoxycarbonylation

The enzymatic step is crucial for obtaining optically pure intermediates. Pig liver esterase (PLE) is used in buffer solutions (phosphate, Tris, HEPES) to selectively hydrolyze one ester moiety, resulting in optically active tropinonemonocarboxylic acid esters.

Parameter Range/Value
pH 7–9
Temperature 10–40°C
Enzyme (PLE) units/mmol substrate 500–5,000

The optical purity is verified by converting the product to α,β-unsaturated esters and analyzing via chiral HPLC.

Reductive N-Alkylation and Amide Coupling Routes

Alternative synthetic routes involve:

  • Reductive N-alkylation of phenyltropane intermediates with protected amino aldehydes, followed by deprotection to yield amino-substituted bicyclic compounds.
  • Amide coupling of carboxylic acid reagents with phenyltropane intermediates using amide coupling agents, followed by reduction to amines.

These methods allow the introduction of the amino group at the 3-position and modification of substituents on the bicyclic scaffold.

Functional Group Transformations and Final Steps

The amino group at the 3-position can be introduced via reductive amination of keto intermediates with appropriate amines under mild conditions, often catalyzed by sodium cyanoborohydride (NaBH3CN) in ethanol, sometimes assisted by microwave irradiation for enhanced reaction rates.

Protection and deprotection strategies are employed to manage reactive groups during synthesis. For example, the use of benzyl or t-butoxycarbonyl (Boc) protecting groups on nitrogen atoms is common, with subsequent removal under acidic conditions (e.g., HCl in 1,4-dioxane) to yield the free amine.

Comparative Summary Table of Key Preparation Steps

Step Method/Conditions Key Reagents/Enzymes Outcome/Product Reference
Multi-component condensation Methanol, ice bath, N2 atmosphere Succindialdehyde, methylamine, acetonedicarboxylate esters Tropinone-dicarboxylic acid esters
Enzymatic asymmetric dealkoxycarbonylation pH 7-9, 10-40°C, phosphate buffer, PLE enzyme Pig liver esterase (PLE) Optically active tropinonemonocarboxylic acid esters
Reductive N-alkylation Room temp to 40°C, 3-72 h Phenyltropane, protected amino aldehydes, NaBH3CN Amino-substituted bicyclic intermediates
Amide coupling and reduction Amide coupling agents, reduction Phenyltropane, carboxylic acid reagents Amino-functionalized bicyclic compounds
Reductive amination Ethanol, NaBH3CN, AcOH, microwave/conventional Keto intermediates, aryl amines 3-Amino substituted bicyclic final compounds
Protection/deprotection Acidic conditions (HCl in 1,4-dioxane), pyridine Boc, benzyl protecting groups Free amine or protected intermediates

Analytical and Purity Considerations

  • Optical purity is routinely assessed by converting intermediates to α,β-unsaturated esters and analyzing via chiral HPLC.
  • Structural confirmation utilizes 1H-NMR, IR spectroscopy, and mass spectrometry (FAB-MS, HRMS).
  • Elemental analysis confirms compound composition.
  • Typical yields range from moderate to high (16–98 mol%) depending on the step and conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Neurotransmitter Modulation

Research indicates that ethyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate acts as a monoamine reuptake inhibitor. This property is significant in the treatment of neurological disorders such as depression and anxiety. Studies have shown that it interacts effectively with specific neurotransmitter receptors, modulating their activity and influencing neurotransmitter levels in biological models.

Structure-Activity Relationship

The compound's bicyclic framework allows for various modifications that can enhance its biological activity. The specific stereochemistry (1R,5S) is crucial for its interaction with receptors, making it a valuable scaffold for developing new therapeutic agents.

Comparative Analysis with Other Tropane Alkaloids

The following table compares this compound with other notable tropane alkaloids:

Compound Name Structure Key Properties
CocaineBicyclicStimulant effects; potential for abuse
ScopolamineBicyclicAnticholinergic properties; used in motion sickness
AtropineBicyclicUsed to treat nerve agent poisoning; antimuscarinic effects
TropinoneBicyclicIntermediate in tropane alkaloid synthesis; less biologically active

This compound stands out due to its specific functional groups and stereochemistry that allow for diverse chemical modifications and potential therapeutic applications not present in other similar compounds.

Synthetic Routes

The synthesis of this compound typically involves multiple steps, including enantioselective methods to ensure the desired stereochemistry is achieved during synthesis. Various synthetic strategies have been reported that highlight the compound's versatility and potential for further development in pharmaceutical applications.

Therapeutic Potential in Neurological Disorders

A study focused on the compound's effects on serotonin and norepinephrine reuptake inhibition demonstrated significant improvements in animal models of depression when administered at specific dosages. These findings suggest that this compound could be a promising candidate for further clinical trials targeting mood disorders.

Interaction with Receptor Systems

Another case study investigated the compound's binding affinity to dopamine receptors, revealing a unique profile that may lead to the development of novel treatments for conditions such as schizophrenia or Parkinson's disease.

Mechanism of Action

The mechanism of action of ethyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their pharmacological, physicochemical, and synthetic differences:

Compound Substituents/Functional Groups Molecular Weight (g/mol) Key Properties Applications
Ethyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate (Target) Ethyl ester (C8), amino (C3), (1R,5S) stereochemistry 212.29 Moderate lipophilicity, hydrogen-bond donor capacity, metabolic lability Intermediate in pan-Ras inhibitors ()
tert-Butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate tert-Butyl ester (C8), amino (C3), (1R,5S) stereochemistry 226.32 Higher steric bulk, enhanced stability, reduced solubility Protected precursor for drug synthesis ()
tert-Butyl (1R,3r,5S)-3-phenoxy-8-azabicyclo[3.2.1]octane-8-carboxylate tert-Butyl ester (C8), phenoxy (C3), (1R,3r,5S) stereochemistry 317.38 Increased aromaticity, potential π-π interactions SAR studies for sulfonamide-based therapeutics ()
Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate Methyl ester (C2), 4-chlorophenyl (C3), methyl (N8), (1R,2S,3S,5S) stereochemistry 297.79 High lipophilicity, halogen-mediated receptor binding Cocaine analog with potential CNS activity ()
tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (Boc-nortropinone) tert-Butyl ester (C8), ketone (C3) 227.30 Electrophilic ketone for nucleophilic additions, rigid bicyclic scaffold Intermediate in alkaloid synthesis ()
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate Ethyl ester (C8), ketone (C3) 199.22 Lower steric hindrance than tert-butyl, faster ester hydrolysis Gene therapy vector component ()

Key Structural and Functional Differences

Ester Group Variations

  • Ethyl vs. tert-Butyl : Ethyl esters (e.g., target compound) are more metabolically labile than tert-butyl esters, facilitating prodrug activation (). Tert-butyl esters, however, enhance stability during synthesis ().
  • Methyl Esters : Methyl derivatives (e.g., ) exhibit higher lipophilicity, improving blood-brain barrier penetration but increasing toxicity risks.

Amino vs. Phenoxy/Ketone Groups The amino group in the target compound enables hydrogen bonding and salt formation, enhancing solubility and target binding (). Phenoxy substituents () introduce aromaticity, favoring interactions with hydrophobic enzyme pockets. Ketones () serve as electrophilic handles for further derivatization but lack hydrogen-bond donor capacity.

Stereochemical Impact

  • The (1R,5S) configuration in the target compound is critical for its role in pan-Ras inhibitor synthesis, as stereoisomers (e.g., 1S,5R in ) show divergent biological activities .

Pharmacokinetic Properties

  • Ethyl esters generally exhibit shorter half-lives than tert-butyl analogs due to faster esterase-mediated hydrolysis ().
  • Methyl derivatives (e.g., cocaine analogs in ) have higher oral bioavailability but rapid hepatic metabolism .

Biological Activity

Ethyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate is a compound belonging to the tropane alkaloid family, notable for its unique bicyclic structure and specific stereochemistry. This article explores its biological activity, particularly its interactions with neurotransmitter systems, potential therapeutic applications, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is C10H18N2O2C_{10}H_{18}N_{2}O_{2} with a molecular weight of 198.26 g/mol. Its stereochemistry is critical for its biological activity, influencing its interaction with various receptors in the central nervous system (CNS) .

Research indicates that this compound acts primarily as a monoamine reuptake inhibitor . This mechanism is significant for the treatment of neurological disorders such as depression and anxiety, where modulation of neurotransmitter levels is crucial . The compound's bicyclic structure allows it to effectively interact with neurotransmitter receptors, potentially enhancing synaptic transmission.

Interaction with Neurotransmitter Systems

Studies have shown that compounds similar to this compound can exhibit high affinity for various receptors involved in neurotransmission:

Receptor Type Effect Potential Application
Serotonin ReceptorsModulation of mood and anxietyTreatment of depression
Dopamine ReceptorsInfluence on reward pathwaysManagement of addiction
Norepinephrine ReceptorsEnhancement of alertnessTreatment of ADHD

The compound's ability to modulate these neurotransmitter systems suggests potential applications in treating mood disorders, attention deficit hyperactivity disorder (ADHD), and other CNS-related conditions .

Case Studies

A notable study evaluated the effects of similar bicyclic compounds on hNK1 receptor antagonism, revealing that modifications at specific positions significantly altered biological activity . These findings underscore the importance of structural variations in enhancing therapeutic efficacy.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its pharmacological properties:

  • Substituents : The introduction of various substituents at the nitrogen or carbon positions can enhance receptor binding affinity.
  • Stereochemistry : The specific (1R,5S) configuration has been shown to be crucial for biological activity, affecting how the compound interacts with target receptors .

Comparative Analysis with Other Tropane Alkaloids

This compound can be compared with other well-known tropane alkaloids:

Compound Name Structure Type Key Properties
CocaineBicyclicStimulant effects; potential for abuse
ScopolamineBicyclicAnticholinergic properties; used in motion sickness
AtropineBicyclicAntimuscarinic effects; used in medical emergencies

This comparative analysis highlights the unique properties of this compound that may offer distinct therapeutic advantages over other compounds within the same class .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for ethyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves a multi-step process, including bicyclic core formation, carboxylate esterification, and amino group introduction. Key steps include:

  • Core construction : Use of [3.2.1]azabicyclo intermediates, often derived from tropinone or related scaffolds via reductive amination or cyclization .
  • Amino group installation : Selective functionalization at the 3-position using protecting group strategies (e.g., Boc protection) to avoid side reactions .
  • Optimization : Solvent choice (e.g., dichloromethane or ethanol), temperature control (reflux vs. room temperature), and catalyst selection (e.g., Pd-mediated coupling for aryl substituents) are critical for yield and purity .
    • Data Note : Yields >70% are achievable with optimized reflux conditions in ethanol, while impurities like de-esterified byproducts may require HPLC purification .

Q. How is the stereochemical configuration of the bicyclic core confirmed?

  • Methodology :

  • X-ray crystallography : Definitive proof of (1R,5S) configuration, as seen in structurally similar compounds like methyl 8-methyl-3-oxo derivatives .
  • NMR spectroscopy : Coupling constants (e.g., 3JHH^3J_{HH}) between bridgehead protons and NOE correlations differentiate exo/endo stereochemistry .
  • Chiral HPLC : Resolves enantiomers, particularly when synthesizing intermediates without crystallographic data .

Advanced Research Questions

Q. What methodological approaches address challenges in enantioselective synthesis of this compound?

  • Challenges : Racemization during amino group installation or esterification.
  • Solutions :

  • Chiral auxiliaries : Use of (R)- or (S)-proline derivatives to direct stereochemistry during bicyclic core formation .
  • Asymmetric catalysis : Pd-catalyzed cross-coupling with chiral ligands (e.g., BINAP) for aryl substituent introduction .
  • Dynamic resolution : Exploit kinetic control in nucleophilic substitutions to favor the (1R,5S) configuration .
    • Case Study : A 2025 study achieved 95% enantiomeric excess using a chiral Brønsted acid catalyst in the esterification step .

Q. How can researchers resolve contradictions in reported biological activity data for analogs of this compound?

  • Root Causes : Variability in substituent effects (e.g., aryl vs. alkyl groups) and assay conditions (e.g., in vitro vs. in vivo models).
  • Analytical Framework :

  • Structure-Activity Relationship (SAR) : Compare analogs like (1R,5S)-N-(3,5-dimethoxyphenyl)-3-(methylthio) derivatives, where methoxy groups enhance receptor binding but reduce solubility .
  • Assay standardization : Use consistent cell lines (e.g., HEK293 for GPCR studies) and control for metabolic stability (e.g., liver microsome testing) .
    • Example : A 2023 study found that 3-(methylthio) analogs showed potent σ-receptor affinity in vitro but poor blood-brain barrier penetration in vivo, explaining discrepancies .

Q. What advanced analytical techniques validate purity and stability under storage conditions?

  • Techniques :

  • LC-MS/MS : Detects trace impurities (e.g., hydrolyzed carboxylates) at <0.1% levels .
  • Accelerated stability studies : Exposure to 40°C/75% RH for 6 months reveals degradation pathways (e.g., ester hydrolysis to carboxylic acid) .
  • Solid-state NMR : Monitors crystallinity changes affecting solubility and bioavailability .
    • Data Table :
ConditionDegradation Product% Formation (6 Months)
25°C, dryNone0%
40°C, 75% RHCarboxylic acid12%
Light exposureOxidized byproducts8%
Source: Stability data from analogs

Research Design Considerations

Q. How to design experiments to elucidate the mechanism of action in neurological targets?

  • Approach :

  • Radioligand binding assays : Use 11^{11}C-labeled analogs (e.g., Troparil derivatives) for PET imaging to assess dopamine transporter (DAT) binding .
  • Molecular docking : Compare binding poses of the 3-amino substituent in DAT vs. serotonin receptors using cryo-EM structures .
  • Knockout models : Test activity in DAT-KO mice to confirm target specificity .
    • Contradiction Note : Some analogs show off-target NMDA receptor modulation; use patch-clamp electrophysiology to validate .

Q. What computational methods predict metabolic pathways and toxicity risks?

  • Tools :

  • ADMET Predictors : Software like Schrödinger’s QikProp estimates hepatic extraction ratio (e.g., 0.8 for this compound) and CYP450 inhibition risks .
  • DEREK Nexus : Flags potential hepatotoxicity from the 3-amino group, requiring in vitro micronucleus testing .
    • Validation : Cross-reference with in vitro hepatocyte assays showing <10% cytotoxicity at 10 μM .

Key Data Contradictions and Resolutions

Q. Why do some studies report conflicting solubility profiles for this compound?

  • Factors :

  • pH-dependent ionization : The 3-amino group (pKa ~9.5) increases solubility in acidic buffers but precipitates at physiological pH .
  • Polymorphism : Amorphous vs. crystalline forms (confirmed via PXRD) alter solubility by 3-fold .
    • Resolution : Use co-solvents (e.g., 10% DMSO in PBS) for in vivo studies and standardize solid-state characterization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.